2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Catalog No.
S3070299
CAS No.
2034533-16-7
M.F
C15H11F3N4O2S
M. Wt
368.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H...

CAS Number

2034533-16-7

Product Name

2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide

Molecular Formula

C15H11F3N4O2S

Molecular Weight

368.33

InChI

InChI=1S/C15H11F3N4O2S/c1-24-14-12(17)10(4-11(16)13(14)18)15(23)19-5-8-6-22(21-20-8)9-2-3-25-7-9/h2-4,6-7H,5H2,1H3,(H,19,23)

InChI Key

IHQPBQWYPXGVIS-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F

solubility

not available

2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that features a complex molecular structure. This compound includes a benzamide core with trifluoro and methoxy substituents, alongside a triazole linked to a thiophene moiety. The presence of trifluoro groups enhances the compound's lipophilicity, which is expected to influence its biological activity positively. The molecular formula is C17H17F3N2O2SC_{17}H_{17}F_3N_2O_2S with a molecular weight of approximately 370.4 g/mol .

There is no scientific literature available on the mechanism of action of 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide.

  • Fluorinated compounds can have a variety of toxicity profiles depending on the specific structure.
  • Triazoles can exhibit various biological effects, and some may require caution when handling.
  • Thiophenes can have irritant or corrosive properties.
  • Trifluoromethoxy (OCF3): This group can enhance the molecule's bioavailability and interaction with biological targets.
  • Methoxy (OCH3): This group can influence the molecule's solubility and potential for targeting specific enzymes [].
  • Triazole: This five-membered ring containing nitrogen atoms is a common pharmacophore present in many medicinal compounds.

Based on these functional groups, potential areas of research for this molecule could include:

  • Medicinal chemistry: Exploring the molecule's potential as a lead compound for drug discovery efforts in various therapeutic areas.
  • Material science: Investigating the molecule's properties for applications in material design.

The chemical reactivity of 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can be explored through various reactions typical for amides and aromatic compounds. Notable reactions include:

  • Nucleophilic Acyl Substitution: The amide bond can undergo hydrolysis in the presence of strong acids or bases.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitutions due to the electron-withdrawing nature of the trifluoro group.
  • Reduction Reactions: The triazole moiety may be reduced under specific conditions to yield different derivatives.

These reactions are essential for understanding the compound's potential transformations and applications in medicinal chemistry .

Preliminary studies suggest that 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide may exhibit significant biological activities. Similar compounds have shown potential as:

  • Anticancer agents: Due to their ability to interfere with cellular processes.
  • Anti-inflammatory agents: By modulating immune responses.

Further experimental validation is required to establish specific biological targets and mechanisms of action .

The synthesis of 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves several steps:

  • Preparation of Triazole: The synthesis begins with the formation of the triazole ring from appropriate starting materials through cycloaddition reactions.
  • Formation of Benzamide: The corresponding benzoyl chloride is reacted with an amine to form the benzamide structure.
  • Coupling Reaction: The triazole is then coupled with the benzamide using coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) to yield the final product.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity .

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its structural properties that may confer biological activity against pests.

Research into these applications is ongoing to explore its full potential in these areas .

Understanding how 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide interacts with biological targets is crucial. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

These studies are essential for elucidating the pharmacological profile of this compound and guiding further development .

Several compounds share structural similarities with 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesNotable Activities
2-chloro-N-(1-hydroxycycloheptyl)methyl-benzamideChlorine substitution on benzamideAnti-inflammatory properties
3-fluoro-N-(pyrrolidinyl)benzamideFluorine substitution on benzamideAnticancer activity
N-(thiophenyl)methyl-benzamideThiophene moiety without trifluoromethyl groupPotential neuroprotective effects

Uniqueness: The unique combination of trifluoromethyl and methoxy groups along with a thiophene-triazole linkage distinguishes 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide from these analogs. This structural diversity may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds .

XLogP3

2.1

Dates

Last modified: 08-18-2023

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